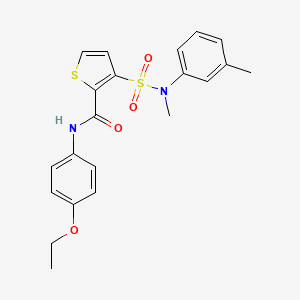

N-(4-ethoxyphenyl)-3-(N-methyl-N-(m-tolyl)sulfamoyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethoxyphenyl)-3-(N-methyl-N-(m-tolyl)sulfamoyl)thiophene-2-carboxamide, also known as E7090, is a novel small molecule inhibitor that has been developed as a potential anti-tumor agent. It belongs to the class of sulfonamide derivatives and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Biological Activities of Thiophene Derivatives : Thiophene-3-carboxamide derivatives have been studied for their antibacterial and antifungal properties. Compounds with certain substituents, such as m-toluidine or p-toluidine rings, have shown activity against a range of bacterial and fungal pathogens. The presence of intramolecular hydrogen bonding in these molecules contributes to their biological activity by locking the molecular conformation, thus influencing their interaction with microbial targets (Vasu et al., 2005).

Synthesis and Chemical Reactivity

Green Synthesis of Thiophenyl Derivatives : A variety of thiophene-2-carboxamides have been synthesized using a green approach, employing 1,3-dipolar cycloaddition methodology. These compounds have demonstrated significant antibacterial activity, highlighting their potential for developing new antimicrobial agents. This synthesis approach also emphasizes the importance of sustainable practices in chemical research (D. Sowmya et al., 2018).

Physicochemical Characterization

Characterization of Carboxamides and Their Metal Complexes : Carboxamide derivatives, including those with thiophene rings, have been synthesized and characterized for their physicochemical properties. Studies involve DFT/B3LYP optimization, exploring molecular geometries, and assessing their antibacterial activities. Such characterizations provide insights into the structural factors influencing the biological activities of these compounds, offering a pathway to design more effective antimicrobial agents (E. Aktan et al., 2017).

Medicinal Chemistry Applications

Development of Peroxisome Proliferator-Activated Receptor Inverse Agonists : Research has explored the design and synthesis of thiophene-2-carboxamide derivatives as inverse agonists for the peroxisome proliferator-activated receptor (PPAR) β/δ. These compounds are significant for their prolonged cellular activity, contributing to the understanding of PPARβ/δ's role in physiological and pathological processes (P. Toth et al., 2016).

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-4-27-18-10-8-16(9-11-18)22-21(24)20-19(12-13-28-20)29(25,26)23(3)17-7-5-6-15(2)14-17/h5-14H,4H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCNUZDONDQITK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-3-(N-methyl-N-(m-tolyl)sulfamoyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]oxolan-2-one](/img/structure/B2798366.png)

![2-(2-Chlorobenzyl)-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2798369.png)

![5-butyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2798374.png)

![Methyl 6-isopropyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2798378.png)

![2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2798379.png)

![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2798381.png)

![4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2798382.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2798384.png)

![(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2798389.png)